ET-JQ1-OH is a derivative of the well-known bromodomain and extra-terminal domain (BET) inhibitor, JQ1. This compound has garnered attention for its potential applications in cancer therapy, particularly due to its ability to inhibit proteins involved in transcriptional regulation. The compound is classified as a thienotriazolodiazepine and is recognized for its selective inhibition of BET bromodomains, which include BRD2, BRD3, BRD4, and the testis-specific protein BRDT. These proteins play significant roles in various biological processes, including gene expression and cell cycle regulation.
The synthesis of ET-JQ1-OH can be traced back to the synthesis methods developed for JQ1. A notable method involves a one-pot three-step synthesis that converts a benzodiazepine into a thioamide using Lawesson's reagent, followed by amidrazone formation and the installation of a triazole moiety. This method has been optimized to use safer reagents, replacing toxic compounds with alternatives that maintain yield and purity .
The specific synthesis of ET-JQ1-OH involves the oxidation of JQ1 at the thiophene ring's 2-position, leading to the formation of an aldehyde intermediate, which is subsequently reduced to yield ET-JQ1-OH. This process highlights advancements in synthetic methodologies that improve safety and efficiency while minimizing hazardous byproducts .
ET-JQ1-OH maintains a structure similar to JQ1 but features a hydroxymethyl group at the 2-position of the thiophene ring. The molecular formula for ET-JQ1-OH is C23H26ClN4O3S, with a molar mass of approximately 470.99 g/mol. The compound's structure can be represented as follows:
This structural modification is crucial for enhancing the pharmacokinetic properties of the compound compared to its parent compound JQ1 .
ET-JQ1-OH undergoes various chemical reactions typical of hydroxymethylated compounds. The primary reaction pathway involves oxidation and reduction processes that modify the thiophene ring. The conversion from JQ1 to ET-JQ1-OH includes:
These reactions illustrate how modifications at specific positions on the molecule can significantly alter its biological activity and stability .
The mechanism of action for ET-JQ1-OH involves its role as an inhibitor of BET bromodomains. By binding to these proteins, ET-JQ1-OH disrupts their interaction with acetylated lysines on histones and non-histone proteins, leading to altered gene expression patterns. This inhibition can induce apoptosis in cancer cells and has been shown to have potential effects in various cancer models, including NUT midline carcinoma and acute myeloid leukemia.
The binding affinity and specificity are enhanced due to the structural modifications present in ET-JQ1-OH compared to JQ1, which may lead to improved therapeutic outcomes .
ET-JQ1-OH exhibits several notable physical and chemical properties:
The presence of functional groups such as hydroxymethyl enhances its solubility profile compared to its parent compound .
ET-JQ1-OH serves several scientific purposes:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4
CAS No.: 25088-57-7